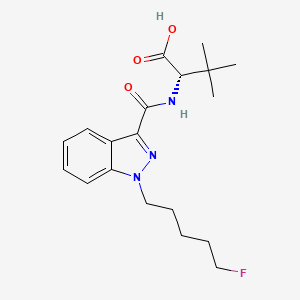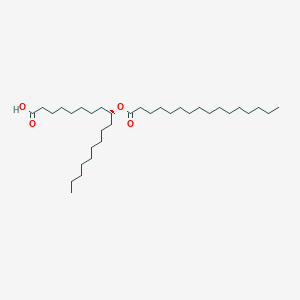
9(R)-Pahsa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9®-Pahsa, also known as 9®-hydroxy-10(E),12(Z)-octadecadienoic acid, is a naturally occurring fatty acid derivative. It is a member of the hydroxy fatty acids family and is known for its significant biological activities, including anti-inflammatory and anti-diabetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9®-Pahsa typically involves the enzymatic oxidation of linoleic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 9th carbon of the fatty acid chain. The reaction conditions often include a buffered aqueous solution at a pH of around 7.5 and a temperature of 25-30°C.
Industrial Production Methods
Industrial production of 9®-Pahsa can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes for the oxidation of linoleic acid. These processes are optimized for large-scale production by controlling factors such as substrate concentration, oxygen supply, and fermentation conditions.
化学反应分析
Types of Reactions
9®-Pahsa undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding saturated fatty acid.
Esterification: The hydroxy group can react with alcohols to form esters.
Hydrolysis: Ester bonds in 9®-Pahsa esters can be hydrolyzed to release the free fatty acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Oxidation: Keto derivatives of 9®-Pahsa.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Hydrolysis: Free 9®-Pahsa.
科学研究应用
9®-Pahsa has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and diabetes.
Industry: Utilized in the formulation of bio-based lubricants and surfactants.
作用机制
The biological effects of 9®-Pahsa are primarily mediated through its interaction with specific receptors and enzymes. It modulates the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. Additionally, 9®-Pahsa influences the expression of genes involved in glucose metabolism, thereby exerting its anti-diabetic effects.
相似化合物的比较
Similar Compounds
9(S)-Pahsa: The stereoisomer of 9®-Pahsa with similar biological activities.
13(S)-HODE: Another hydroxy fatty acid with anti-inflammatory properties.
12(S)-HETE: A hydroxy fatty acid involved in inflammatory responses.
Uniqueness
9®-Pahsa is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall biological activity. Its ability to modulate PPARs and its potential therapeutic applications in diabetes and inflammation distinguish it from other similar compounds.
属性
IUPAC Name |
(9R)-9-hexadecanoyloxyoctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-JGCGQSQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
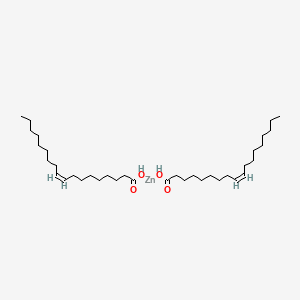

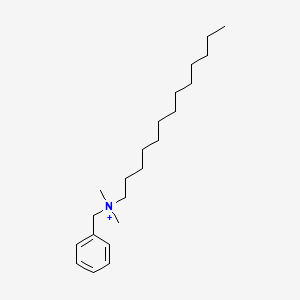

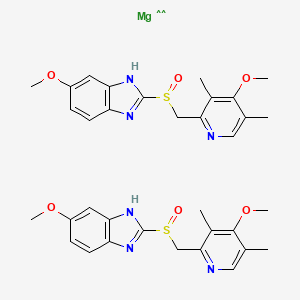
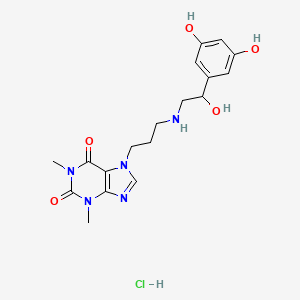


![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
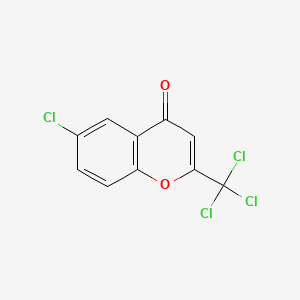
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)
